6-Bromo-3-ethyl-2-methylquinoline
Overview
Description
6-Bromo-3-ethyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethyl-2-methylquinoline can be achieved through various methods. One common approach involves the bromination of 3-ethyl-2-methylquinoline using bromine or a brominating agent under controlled conditions . Another method includes the use of Friedländer synthesis, where aniline derivatives react with ketones in the presence of a catalyst to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale synthesis techniques such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . This method can be adapted to produce this compound by introducing the appropriate substituents during the reaction process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Potassium permanganate and nitric acid are often used as oxidizing agents.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Bromo-3-ethyl-2-methylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Shares the bromine substituent but lacks the ethyl and methyl groups.
3-Ethyl-2-methylquinoline: Similar structure but without the bromine atom.
8-Hydroxyquinoline: Contains a hydroxyl group instead of bromine, ethyl, and methyl groups.
Uniqueness
6-Bromo-3-ethyl-2-methylquinoline is unique due to the combination of bromine, ethyl, and methyl substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-bromo-3-ethyl-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-3-9-6-10-7-11(13)4-5-12(10)14-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJHWLXWAHVKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459499 | |
Record name | 6-Bromo-3-ethyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409346-90-3 | |
Record name | 6-Bromo-3-ethyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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